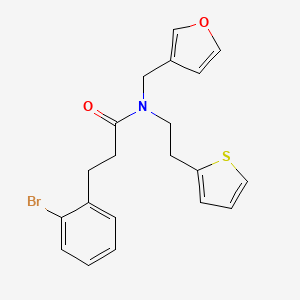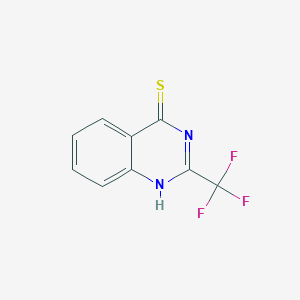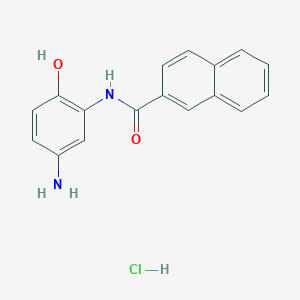
3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including a bromophenyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Amide Bond: The initial step involves the reaction of 2-bromobenzoyl chloride with furan-3-ylmethanamine in the presence of a base such as triethylamine to form the intermediate amide.
Alkylation: The intermediate amide is then alkylated with 2-(thiophen-2-yl)ethyl bromide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck reactions).
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: H₂, Pd/C, LiAlH₄
Substitution: Pd(PPh₃)₄, NaOH, various nucleophiles
Major Products
Oxidation: Oxidized derivatives of furan and thiophene rings
Reduction: De-brominated phenyl derivatives
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide may be investigated for its potential biological activities. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.
Industry
In the industrial sector, this compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple aromatic rings and heteroatoms suggests potential interactions with DNA or proteins, which could be explored for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
- 3-(2-Fluorophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
- 3-(2-Iodophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide
Uniqueness
Compared to its analogs, 3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)propanamide may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and undergo selective substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound for further research and development.
Properties
IUPAC Name |
3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO2S/c21-19-6-2-1-4-17(19)7-8-20(23)22(14-16-10-12-24-15-16)11-9-18-5-3-13-25-18/h1-6,10,12-13,15H,7-9,11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRAUUHCMYYAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)N(CCC2=CC=CS2)CC3=COC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2953345.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B2953349.png)


![N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2953353.png)
![7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953357.png)
![4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2953359.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2953360.png)



![Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2953365.png)
